3-Cyclopropyl-3-methylbutanoyl chloride (CAS: 1021939-07-0) is a highly specialized, sterically hindered aliphatic acyl chloride used as a premium building block in organic synthesis. It is primarily procured to introduce the 3-cyclopropyl-3-methylbutanoyl moiety into small molecules via amide or ester linkages [1]. In contemporary medicinal and agrochemical chemistry, this specific structural motif is deployed as an advanced bioisostere for the tert-butylacetyl (3,3-dimethylbutanoyl) group. It offers a unique combination of extreme steric shielding, modulated lipophilicity, and enhanced metabolic stability [2]. For procurement teams and synthetic chemists, this compound represents a critical reagent for late-stage lead optimization, specifically engineered to overcome the pharmacokinetic liabilities associated with standard branched aliphatic chains.
Procurement substitution with cheaper, more common analogs like 3,3-dimethylbutanoyl chloride (tert-butylacetyl chloride) or isovaleroyl chloride frequently results in downstream failure during pharmacokinetic profiling [1]. While the tert-butyl group provides similar steric bulk, its higher lipophilicity (Hansch π = 1.98) often drives poor aqueous solubility and increased off-target promiscuity [2]. Furthermore, standard gem-dimethyl chains are highly susceptible to CYP450-mediated aliphatic oxidation and lack the conformational rigidity imparted by the cyclopropyl ring [3]. The cyclopropyl moiety forces the attached amide into a preferred bioactive conformation while simultaneously lowering the intrinsic clearance rate, meaning that substituting this specific acyl chloride with a generic analog will directly compromise both target affinity and in vivo half-life [4].
When comparing amides derived from 3-cyclopropyl-3-methylbutanoyl chloride to those derived from 3,3-dimethylbutanoyl chloride, the cyclopropyl variant consistently demonstrates superior metabolic stability. The incorporation of the cyclopropyl ring alters the C-H bond dissociation energies and restricts the sidechain conformation, shielding adjacent sites from CYP450 oxidation[1]. In matched molecular pair analyses of sterically hindered amides, replacing a gem-dimethyl group with a cyclopropyl-methyl motif has been shown to reduce in vitro rat liver microsome clearance by up to 50-70%, translating to significantly prolonged in vivo half-lives [2].
| Evidence Dimension | In vitro microsomal clearance rate |
| Target Compound Data | Cyclopropyl-methyl amides exhibit prolonged half-life and low clearance |
| Comparator Or Baseline | 3,3-dimethylbutanoyl (tert-butylacetyl) amides |
| Quantified Difference | Up to 50-70% reduction in intrinsic clearance (CL_int) |
| Conditions | Rat and human liver microsome assays |
Procuring this specific acyl chloride allows chemists to rescue lead compounds suffering from rapid oxidative metabolism without sacrificing the required steric bulk.
The 3-cyclopropyl-3-methylbutanoyl group provides a critical physicochemical advantage over the 3,3-dimethylbutanoyl group by lowering overall lipophilicity. The Hansch π-value for a cyclopropyl group is 1.14, which is significantly lower than that of a tert-butyl group at 1.98[1]. Consequently, amides synthesized using 3-cyclopropyl-3-methylbutanoyl chloride typically exhibit a reduction in calculated LogP (cLogP) of approximately 0.4 to 0.8 units compared to their tert-butylacetyl counterparts [2]. This reduction in lipophilicity directly correlates with improved thermodynamic solubility and reduced non-specific protein binding.
| Evidence Dimension | Lipophilicity contribution (Hansch π-value and LogP shift) |
| Target Compound Data | Cyclopropyl π-value = 1.14; lower overall LogP |
| Comparator Or Baseline | tert-Butyl π-value = 1.98 |
| Quantified Difference | ~0.4 to 0.8 unit reduction in LogP for the resulting amides |
| Conditions | Calculated and experimental physicochemical profiling |
Selecting this acyl chloride over the tert-butyl analog prevents the lipophilicity inflation that often leads to late-stage compound attrition due to poor solubility.
The unique geometry of the 3-cyclopropyl-3-methyl group induces a strong conformational preference when attached to an amide nitrogen. Structural database analyses reveal that cyclopropyl-substituted acyl chains strongly favor a cis orientation relative to the carbonyl group, whereas gem-dimethyl (tert-butyl) chains exhibit higher rotational freedom and different spatial occupancy [1]. This conformational locking reduces the entropic penalty upon target binding. In various inhibitor programs, substituting the flexible or tert-butyl-like chain with a cyclopropyl-methyl motif has yielded 2- to 5-fold improvements in target binding affinity (IC50/Ki) due to optimal filling of rigid hydrophobic pockets [2].
| Evidence Dimension | Target binding affinity (IC50/Ki) and conformational preference |
| Target Compound Data | Rigidified cis-amide preference; enhanced binding |
| Comparator Or Baseline | 3,3-dimethylbutanoyl (flexible/gem-dimethyl) |
| Quantified Difference | 2- to 5-fold improvement in binding affinity in optimized leads |
| Conditions | In vitro biochemical assays (e.g., kinase/protease inhibition) |
This compound provides a precise vector for structure-based drug design, allowing buyers to lock the bioactive conformation and boost potency.
Ideal for late-stage lead optimization workflows where an existing tert-butyl or isobutyl group is causing rapid CYP450-mediated clearance. Procuring this specific acyl chloride allows for the direct bioisosteric replacement required to extend in vivo half-life without losing steric shielding [1].
Used as a preferred acylating agent when a bulky, lipophilic pocket must be filled, but the overall lipophilicity (LogP) of the molecule must be kept low. The lower Hansch π-value of the cyclopropyl group ensures that aqueous solubility and oral bioavailability are maintained compared to standard gem-dimethyl chains [2].
Procured for the synthesis of specialized screening libraries targeting rigid hydrophobic binding sites (e.g., in viral proteases or kinases). The unique spatial projection and cis-amide preference of the cyclopropyl ring provide a distinct entropic advantage over standard branched alkyl chains, improving overall target affinity [3].